
2-(2-Amino-2-methylpropyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-2-methylpropyl)aniline is an organic compound with the molecular formula C₁₀H₁₆N₂ It belongs to the class of aromatic amines, which are characterized by the presence of an amino group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-methylpropyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the reduction of 2-nitro-2-methylpropylbenzene using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The use of catalytic hydrogenation is favored due to its efficiency and cost-effectiveness. The reaction conditions often include elevated temperatures and pressures to ensure complete reduction of the nitro group to the amino group .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-2-methylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(2-Amino-2-methylpropyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Amino-2-methylpropyl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanol: Contains an amino group attached to an ethanol moiety.
2-Propyl-Aniline: Similar structure but with a propyl group instead of a methylpropyl group.
N,N-Dimethylaniline: Contains two methyl groups attached to the nitrogen atom .
Uniqueness
2-(2-Amino-2-methylpropyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for selective reactions and interactions, making it valuable in various applications .
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-(2-amino-2-methylpropyl)aniline |
InChI |
InChI=1S/C10H16N2/c1-10(2,12)7-8-5-3-4-6-9(8)11/h3-6H,7,11-12H2,1-2H3 |
InChI Key |
NCJOBQAQAHJCEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Pyrrolo[2,1-c][1,4]oxazocine](/img/structure/B14242974.png)
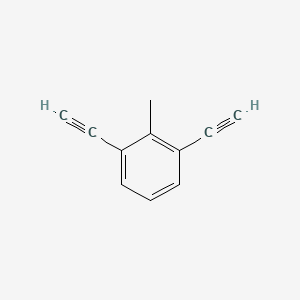

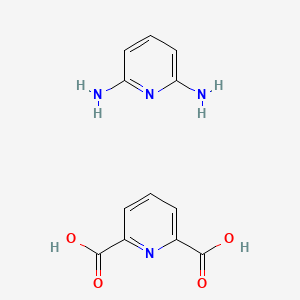
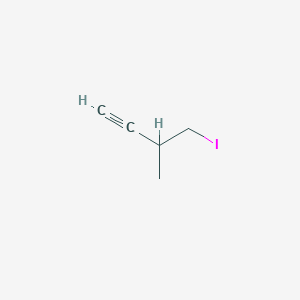
![1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL](/img/structure/B14243015.png)
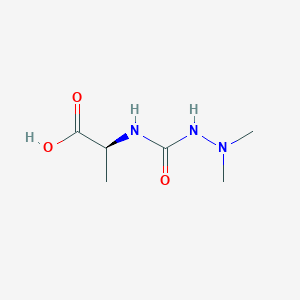
![N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine](/img/structure/B14243020.png)

![Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14243033.png)
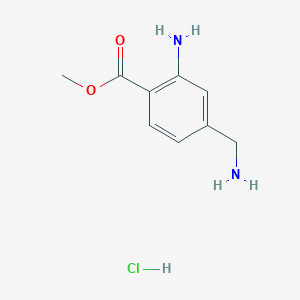

![3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide](/img/structure/B14243042.png)
![3-{2-[(4'-Methyl[1,1'-biphenyl]-4-yl)oxy]acetamido}benzoic acid](/img/structure/B14243046.png)
